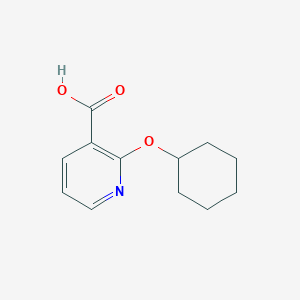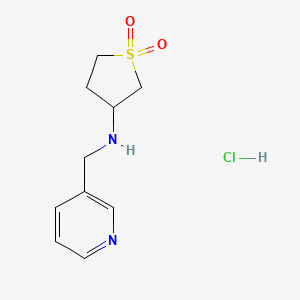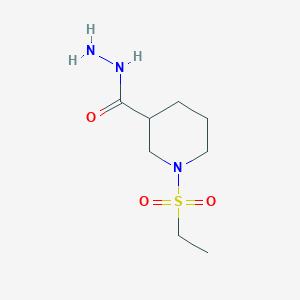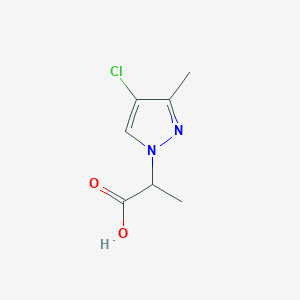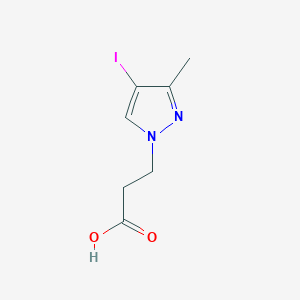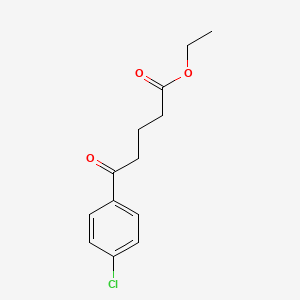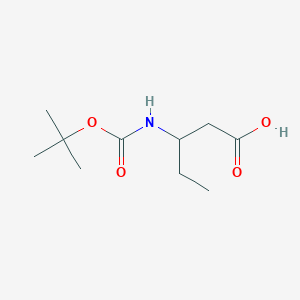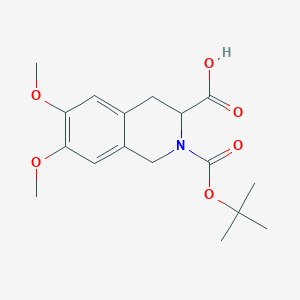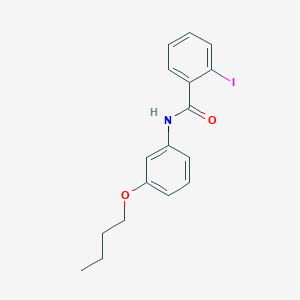
N-(3-Butoxyphenyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Butoxyphenyl)-2-iodobenzamide: is an organic compound that features a butoxyphenyl group attached to an iodobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Butoxyphenyl)-2-iodobenzamide typically involves the reaction of 3-butoxyaniline with 2-iodobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodo group in N-(3-Butoxyphenyl)-2-iodobenzamide can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the butoxyphenyl group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Substitution Reactions: Products where the iodine atom is replaced by other functional groups.
Oxidation Products: Compounds with oxidized butoxyphenyl groups.
Reduction Products: Compounds with reduced butoxyphenyl groups.
Coupling Products: New biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: N-(3-Butoxyphenyl)-2-iodobenzamide is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structure allows for modifications that can lead to bioactive compounds.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Butoxyphenyl)-2-iodobenzamide depends on its specific application. In coupling reactions, the iodo group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound’s activity would depend on its interaction with molecular targets, which could include enzymes or receptors.
Comparison with Similar Compounds
- N-(3-Butoxyphenyl)-2-phenylacetamide
- N-(3-Butoxyphenyl)propanamide
- (3-Butoxyphenyl)amine
Comparison: N-(3-Butoxyphenyl)-2-iodobenzamide is unique due to the presence of the iodo group, which makes it highly reactive in substitution and coupling reactions. This distinguishes it from similar compounds that may lack the iodo group and therefore have different reactivity and applications.
Properties
IUPAC Name |
N-(3-butoxyphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-14-8-6-7-13(12-14)19-17(20)15-9-4-5-10-16(15)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDTPFHUZWMDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589281 |
Source


|
| Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58494-99-8 |
Source


|
| Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


